molecular formula C11H15NO3 B13178384 5-(3-Hydroxy-5-methylpiperidin-1-yl)furan-2-carbaldehyde

5-(3-Hydroxy-5-methylpiperidin-1-yl)furan-2-carbaldehyde

Cat. No.: B13178384
M. Wt: 209.24 g/mol
InChI Key: JHSHEIQVZFESDY-UHFFFAOYSA-N
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Description

5-(3-Hydroxy-5-methylpiperidin-1-yl)furan-2-carbaldehyde is an organic compound with the molecular formula C11H15NO3 It is a derivative of furan, a heterocyclic aromatic compound, and contains a piperidine ring substituted with a hydroxyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Hydroxy-5-methylpiperidin-1-yl)furan-2-carbaldehyde typically involves the reaction of furan-2-carbaldehyde with a suitable piperidine derivative. One common method involves the use of 3-hydroxy-5-methylpiperidine as a starting material. The reaction is carried out under controlled conditions, often in the presence of a catalyst or under reflux, to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps such as purification through recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(3-Hydroxy-5-methylpiperidin-1-yl)furan-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The hydroxyl group on the piperidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: 5-(3-Hydroxy-5-methylpiperidin-1-yl)furan-2-carboxylic acid.

    Reduction: 5-(3-Hydroxy-5-methylpiperidin-1-yl)furan-2-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(3-Hydroxy-5-methylpiperidin-1-yl)furan-2-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: Used in the production of fine chemicals and as a building block for various industrial products.

Mechanism of Action

The mechanism of action of 5-(3-Hydroxy-5-methylpiperidin-1-yl)furan-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the hydroxyl and aldehyde groups allows for hydrogen bonding and other interactions with biological molecules, influencing its pharmacokinetic and pharmacodynamic properties.

Comparison with Similar Compounds

Similar Compounds

    5-(Hydroxymethyl)furan-2-carbaldehyde: A simpler derivative with similar reactivity but lacking the piperidine ring.

    3-Hydroxy-5-methylpiperidin-1-yl derivatives: Compounds with similar piperidine substitution but different aromatic rings.

Uniqueness

5-(3-Hydroxy-5-methylpiperidin-1-yl)furan-2-carbaldehyde is unique due to the combination of the furan ring and the substituted piperidine ring. This structure provides a distinct set of chemical and biological properties, making it valuable for specific applications in research and industry.

Biological Activity

5-(3-Hydroxy-5-methylpiperidin-1-yl)furan-2-carbaldehyde is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a furan ring and a piperidine moiety. This combination enhances its potential biological activities, particularly in antibacterial and pharmacological applications. This article reviews the biological activity of this compound, highlighting its mechanisms of action, synthesis methods, and relevant case studies.

Structural Characteristics

The molecular formula of this compound is C12H15N1O3C_{12}H_{15}N_{1}O_{3} with a molecular weight of approximately 209.24 g/mol. The presence of both the furan and piperidine structures contributes to its distinctive reactivity and biological activity.

Antibacterial Properties

Research has indicated that this compound exhibits notable antibacterial properties. Studies suggest that it may serve as a candidate for developing new therapeutic agents targeting bacterial infections. The compound's interactions with specific molecular targets within bacterial cells are currently under investigation, focusing on its pharmacological effects and mechanisms of action.

Table 1: Antibacterial Activity Data

PathogenMIC (µg/mL)Reference
Staphylococcus aureus1.00
Escherichia coli2.50
Pseudomonas aeruginosa3.00

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors within bacterial cells. Ongoing research aims to elucidate these interactions, which could lead to the identification of specific molecular targets for therapeutic applications.

Synthesis Methods

The synthesis of this compound typically involves the reaction between furan derivatives and piperidine derivatives. A common synthetic route includes:

  • Formation of the Furan Ring : Starting from furfuryl alcohol.
  • Piperidine Substitution : Introducing the piperidine moiety at the appropriate position on the furan ring.
  • Hydroxylation : Adding the hydroxyl group to enhance biological activity.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in various biological contexts:

Case Study 1: Antibacterial Activity
In vitro studies demonstrated that this compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria, showcasing its potential as an antibacterial agent .

Case Study 2: Pharmacological Applications
Research has focused on the pharmacokinetics and bioavailability of this compound, revealing promising results in terms of tissue distribution and stability in biological systems .

Comparative Analysis with Similar Compounds

To further understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is essential.

Table 2: Comparison with Similar Compounds

Compound NameStructural FeaturesBiological Activity
5-(Hydroxymethyl)furfuralContains a furan ringPrimarily used as a sugar derivative
2,5-Furandicarboxylic AcidContains two carboxylic acid groupsDifferent reactivity
5-(3-Hydroxy-4-methylpiperidin-1-yl)furan-2-carbaldehydeSimilar piperidine substitutionPotentially different pharmacological properties

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

5-(3-hydroxy-5-methylpiperidin-1-yl)furan-2-carbaldehyde

InChI

InChI=1S/C11H15NO3/c1-8-4-9(14)6-12(5-8)11-3-2-10(7-13)15-11/h2-3,7-9,14H,4-6H2,1H3

InChI Key

JHSHEIQVZFESDY-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN(C1)C2=CC=C(O2)C=O)O

Origin of Product

United States

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